Cas no 1361801-45-7 (6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-acetic acid)

6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-acetic acid structure
1361801-45-7 structure
商品名:6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-acetic acid
CAS番号:1361801-45-7
MF:C10H12F2N2O2
メガワット:230.211289405823
CID:4932908

6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-acetic acid 化学的及び物理的性質

名前と識別子

    • 6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-acetic acid
    • インチ: 1S/C10H12F2N2O2/c1-5-7(10(11)12)2-6(4-13)14-8(5)3-9(15)16/h2,10H,3-4,13H2,1H3,(H,15,16)
    • InChIKey: ATFSIZJFNAQTIO-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C=C(CN)N=C(CC(=O)O)C=1C)F

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 251
  • トポロジー分子極性表面積: 76.2
  • 疎水性パラメータ計算基準値(XlogP): -2.1

6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A022000210-500mg
6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-acetic acid
1361801-45-7 97%
500mg
$1,048.60 2022-03-01
Alichem
A022000210-1g
6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-acetic acid
1361801-45-7 97%
1g
$1,831.20 2022-03-01

6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-acetic acid 関連文献

6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-acetic acidに関する追加情報

Comprehensive Overview of 6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-acetic acid (CAS No. 1361801-45-7)

The compound 6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-acetic acid (CAS No. 1361801-45-7) is a specialized pyridine derivative with significant potential in pharmaceutical and agrochemical research. Its unique structural features, including the difluoromethyl and aminomethyl functional groups, make it a valuable intermediate for designing novel bioactive molecules. Researchers are increasingly focusing on this compound due to its versatility in drug discovery, particularly in the development of enzyme inhibitors and receptor modulators.

In recent years, the demand for fluorinated pyridine derivatives has surged, driven by their enhanced metabolic stability and bioavailability. The presence of the difluoromethyl group in 6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-acetic acid contributes to its lipophilicity, a critical factor in optimizing drug-like properties. This aligns with the growing interest in fluorine-containing compounds, a trending topic in medicinal chemistry forums and AI-driven drug design platforms.

From a synthetic perspective, the acetic acid moiety in this compound offers a convenient handle for further derivatization, enabling the creation of amides, esters, and other derivatives. This flexibility is highly sought after in combinatorial chemistry and high-throughput screening campaigns. Notably, the compound's aminomethyl group provides an additional site for conjugation, making it a promising candidate for proteolysis-targeting chimeras (PROTACs)—a hot topic in targeted protein degradation research.

Environmental and regulatory considerations are also shaping the discourse around 6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-acetic acid. With increasing emphasis on green chemistry, researchers are exploring sustainable synthetic routes for such intermediates. Computational tools like AI-powered retrosynthesis are being leveraged to optimize its production, reducing waste and energy consumption—a frequently searched topic in scientific databases.

Analytical characterization of this compound typically involves advanced techniques such as NMR spectroscopy, high-resolution mass spectrometry (HRMS), and HPLC purity analysis. These methods ensure precise quality control, a critical aspect for pharmaceutical applications. The compound's stability under various pH conditions and thermal profiles is another area of active investigation, addressing common queries about storage conditions for pyridine derivatives.

In agrochemical applications, the difluoromethyl-pyridine scaffold has shown promise in developing next-generation crop protection agents. The electronegativity of fluorine atoms enhances interactions with biological targets, a principle exploited in designing fungicides and herbicides. This connects with broader industry trends toward low-environmental-impact pesticides, a frequently searched term among agricultural researchers.

Patent landscapes reveal growing interest in 6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-acetic acid, with filings highlighting its use in kinase inhibitor formulations. The compound's ability to modulate protein-protein interactions makes it relevant to cancer therapeutics and inflammatory disease research—topics dominating biomedical literature searches. Its structure-activity relationship (SAR) studies are often cited in discussions about optimizing lead compounds.

From a commercial standpoint, suppliers of 1361801-45-7 emphasize its availability in various purity grades (≥95% to ≥98%) to meet diverse research needs. The compound's safety data sheet (SDS) information is meticulously documented, addressing laboratory safety concerns—a key consideration for procurement teams searching for research chemical suppliers.

Emerging applications in material science are also noteworthy. The pyridine core's electron-deficient nature makes derivatives like 6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-acetic acid potential candidates for organic electronic materials. This intersects with searches about fluorinated organic semiconductors, reflecting cross-disciplinary interest.

In conclusion, 6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-acetic acid represents a multifaceted compound with expanding applications across life sciences and materials research. Its structural attributes address contemporary challenges in drug discovery, sustainable chemistry, and functional materials development, making it a compound of enduring scientific and industrial relevance.

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